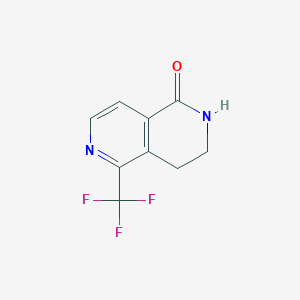
5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is a compound that features a trifluoromethyl group attached to a naphthyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability, lipophilicity, and biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one typically involves the introduction of the trifluoromethyl group into the naphthyridine ring. One common method is the radical trifluoromethylation, which can be achieved using photoredox catalysis. This method involves the generation of trifluoromethyl radicals under visible light irradiation, which then react with the naphthyridine precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. This includes scaling up the photoredox catalysis process and ensuring the reaction conditions are controlled to maximize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the naphthyridine ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, often facilitated by photoredox catalysis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the naphthyridine ring, while substitution reactions can introduce different functional groups in place of the trifluoromethyl group .
Aplicaciones Científicas De Investigación
5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and biological activity make it a candidate for studying biological processes and interactions.
Medicine: Its potential therapeutic properties are being explored in drug development, particularly for its ability to enhance the efficacy and stability of pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s binding affinity to specific targets, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are used in similar applications.
α-(Trifluoromethyl)styrenes: These compounds are versatile intermediates in organic synthesis and share similar chemical properties.
Uniqueness
5-(Trifluoromethyl)-3,4-dihydro-2,6-naphthyridin-1(2H)-one is unique due to its specific naphthyridine ring structure combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties that differentiate it from other trifluoromethyl-containing compounds .
Propiedades
Fórmula molecular |
C9H7F3N2O |
|---|---|
Peso molecular |
216.16 g/mol |
Nombre IUPAC |
5-(trifluoromethyl)-3,4-dihydro-2H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C9H7F3N2O/c10-9(11,12)7-5-1-4-14-8(15)6(5)2-3-13-7/h2-3H,1,4H2,(H,14,15) |
Clave InChI |
RROJEMHUOZPUNJ-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)C2=C1C(=NC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethoxy-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854802.png)
![(1S,12S,14R,15R,16S)-13,15-bis(hydroxymethyl)-16-methyl-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol](/img/structure/B14854810.png)
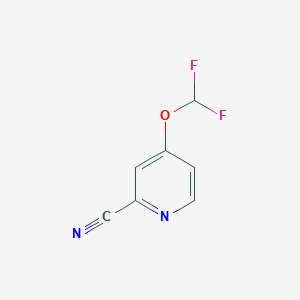
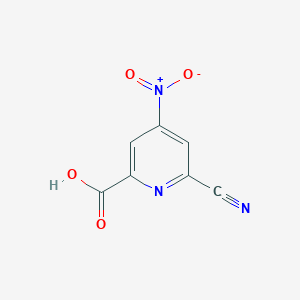

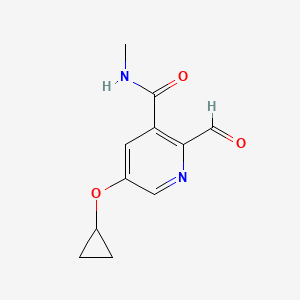

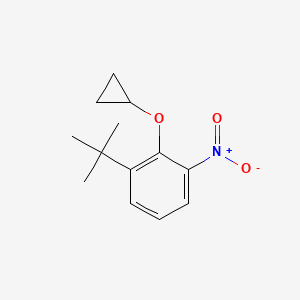
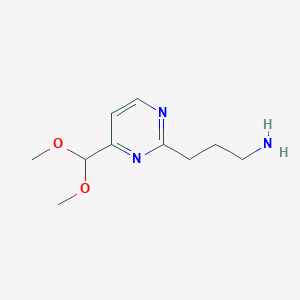
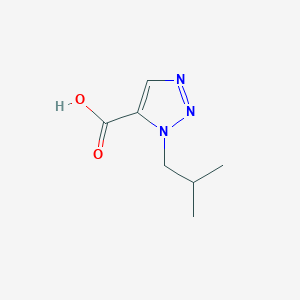
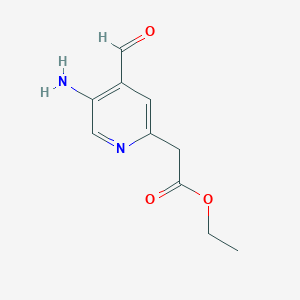
![9-Chloro-7-methyl-1,2,3,4-tetrahydro-benzo[B]azepin-5-one](/img/structure/B14854868.png)
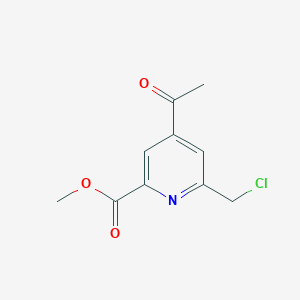
![4-hydroxy-N-[(4-methoxyphenyl)methyl]but-2-enamide](/img/structure/B14854877.png)
